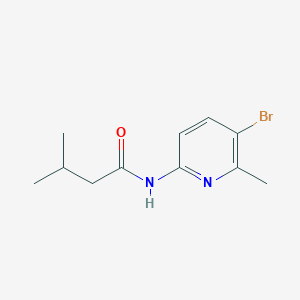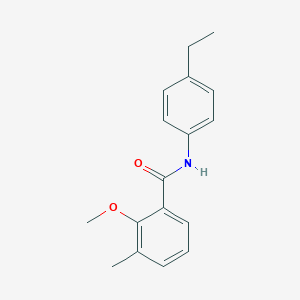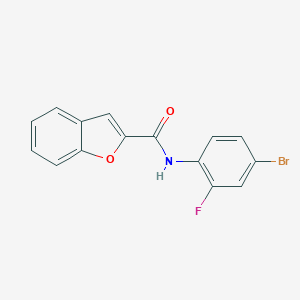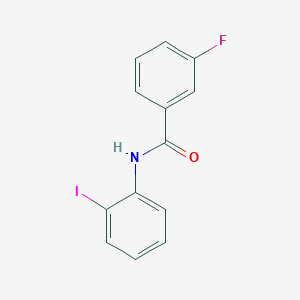![molecular formula C22H19Cl2N3O2S B250805 2,5-dichloro-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B250805.png)
2,5-dichloro-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5-dichloro-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide is a chemical compound that belongs to the class of benzamide derivatives. This compound has been extensively studied for its potential application in scientific research due to its unique properties.
作用机制
The mechanism of action of 2,5-dichloro-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide is not fully understood. However, it is believed to exert its pharmacological effects by inhibiting the activity of certain enzymes and receptors in the brain. This compound has been found to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which are enzymes involved in the breakdown of acetylcholine in the brain. By inhibiting these enzymes, 2,5-dichloro-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide increases the levels of acetylcholine in the brain, which is beneficial in the treatment of Alzheimer's disease. This compound has also been found to exhibit potent binding affinity towards dopamine D2 receptors, which is beneficial in the treatment of Parkinson's disease.
Biochemical and Physiological Effects:
2,5-dichloro-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide has been found to exhibit several biochemical and physiological effects. This compound has been found to increase the levels of acetylcholine in the brain, which is beneficial in the treatment of Alzheimer's disease. It has also been found to exhibit potent binding affinity towards dopamine D2 receptors, which is beneficial in the treatment of Parkinson's disease. Additionally, this compound has been found to exhibit potent antioxidant activity, which is beneficial in the treatment of several oxidative stress-related disorders.
实验室实验的优点和局限性
2,5-dichloro-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide has several advantages and limitations for lab experiments. One of the advantages of this compound is its potent inhibitory activity against several enzymes and receptors, which makes it a valuable tool for studying the pharmacology of these targets. Additionally, this compound has been extensively studied for its potential application in the treatment of various neurological disorders, which makes it a valuable tool for studying the mechanisms underlying these disorders. However, one of the limitations of this compound is its potential toxicity, which makes it important to use caution when handling and using this compound in lab experiments.
未来方向
There are several future directions for the study of 2,5-dichloro-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide. One of the future directions is the development of more potent and selective analogs of this compound for the treatment of various neurological disorders. Another future direction is the study of the mechanisms underlying the antioxidant activity of this compound, which may lead to the development of novel therapies for oxidative stress-related disorders. Additionally, the study of the pharmacology of this compound may lead to the identification of new drug targets and the development of novel therapies for various diseases.
合成方法
The synthesis of 2,5-dichloro-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide involves several steps. The first step involves the reaction of 2,5-dichlorobenzoyl chloride with 4-(2-thienylcarbonyl)-1-piperazine to form 2,5-dichloro-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide. This reaction is carried out in the presence of a base such as triethylamine or pyridine. The final product is obtained after purification using column chromatography or recrystallization.
科学研究应用
2,5-dichloro-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide has been extensively studied for its potential application in scientific research. It has been found to exhibit potent inhibitory activity against several enzymes and receptors, including acetylcholinesterase, butyrylcholinesterase, and dopamine D2 receptors. This compound has also been studied for its potential application in the treatment of various neurological disorders, including Alzheimer's disease and Parkinson's disease.
属性
分子式 |
C22H19Cl2N3O2S |
|---|---|
分子量 |
460.4 g/mol |
IUPAC 名称 |
2,5-dichloro-N-[4-[4-(thiophene-2-carbonyl)piperazin-1-yl]phenyl]benzamide |
InChI |
InChI=1S/C22H19Cl2N3O2S/c23-15-3-8-19(24)18(14-15)21(28)25-16-4-6-17(7-5-16)26-9-11-27(12-10-26)22(29)20-2-1-13-30-20/h1-8,13-14H,9-12H2,(H,25,28) |
InChI 键 |
GQKCAHKGCYICFC-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C2=CC=C(C=C2)NC(=O)C3=C(C=CC(=C3)Cl)Cl)C(=O)C4=CC=CS4 |
规范 SMILES |
C1CN(CCN1C2=CC=C(C=C2)NC(=O)C3=C(C=CC(=C3)Cl)Cl)C(=O)C4=CC=CS4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B250728.png)
![N-[2-(4-ethylphenyl)-6-methyl-2H-benzotriazol-5-yl]-3,4,5-trimethoxybenzamide](/img/structure/B250733.png)








![5-chloro-N-[2-(trifluoromethyl)phenyl]-1-naphthamide](/img/structure/B250746.png)
![Methyl 2-[(2-methoxy-3-methylbenzoyl)amino]benzoate](/img/structure/B250747.png)